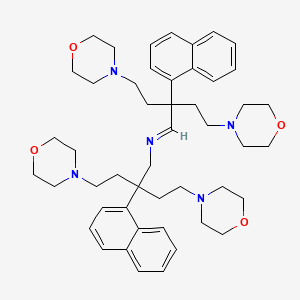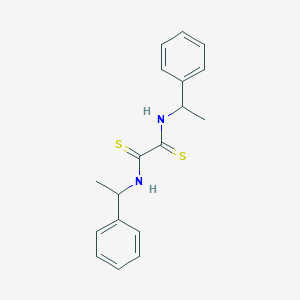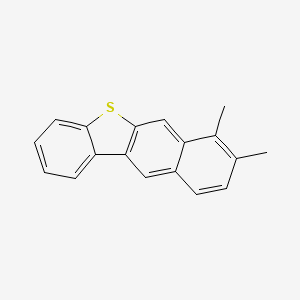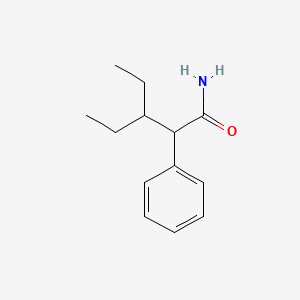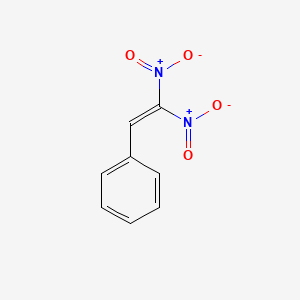
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a propyl chain linked to a phenoxy group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting o-tolyl alcohol with phenol in the presence of a suitable catalyst.
Attachment of the Propyl Chain: The phenoxy intermediate is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.
Formation of the Piperidine Ring: The resulting compound is further reacted with piperidine to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the compound into its hydrochloride form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride
- 1-[2-[o-(o-Tolyloxy)phenoxy]propyl]piperidine
Uniqueness
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxy group linked by a propyl chain. This structure imparts specific chemical and biological properties, making it suitable for a wide range of applications. Its hydrochloride form further enhances its solubility and stability, distinguishing it from other similar compounds.
特性
CAS番号 |
26321-09-5 |
|---|---|
分子式 |
C21H28ClNO2 |
分子量 |
361.9 g/mol |
IUPAC名 |
1-[3-[2-(2-methylphenoxy)phenoxy]propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-18-10-3-4-11-19(18)24-21-13-6-5-12-20(21)23-17-9-16-22-14-7-2-8-15-22;/h3-6,10-13H,2,7-9,14-17H2,1H3;1H |
InChIキー |
BTZYDPJXNWJMLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2OCCCN3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


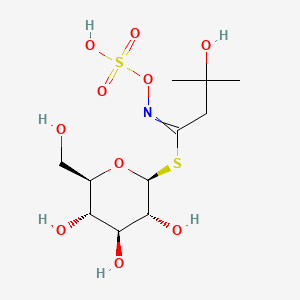
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
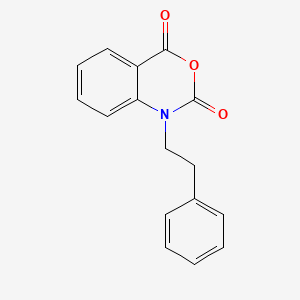
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
